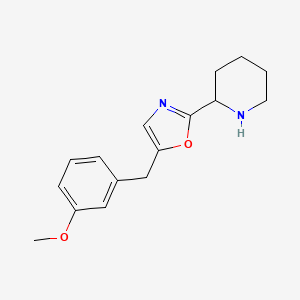
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole is a synthetic organic compound that belongs to the class of oxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzyl chloride and piperidine.
Formation of Intermediate: The 3-methoxybenzyl chloride reacts with piperidine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base and solvent to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Oxazole derivatives are known to exhibit antimicrobial, antifungal, and anticancer activities, making them of interest in drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of 5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole would depend on its specific biological target. Generally, oxazole derivatives interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)thiazole: Similar structure with a thiazole ring instead of an oxazole ring.
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)imidazole: Similar structure with an imidazole ring instead of an oxazole ring.
Uniqueness
5-(3-Methoxybenzyl)-2-(piperidin-2-yl)oxazole is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C16H20N2O2 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3 |
Clé InChI |
WCGSUMAQJPCBNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


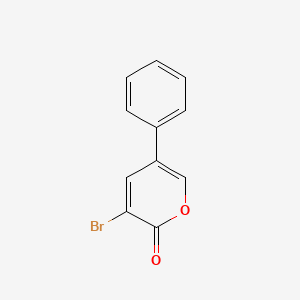
![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
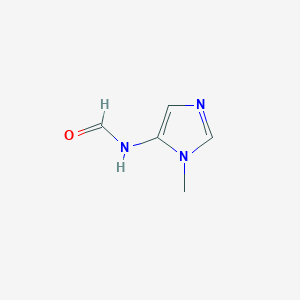
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
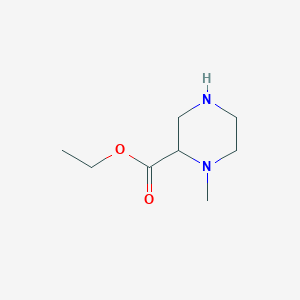


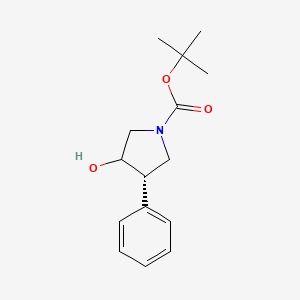
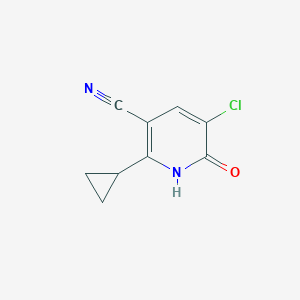

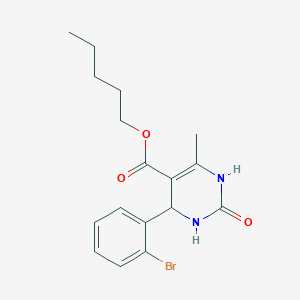

![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
